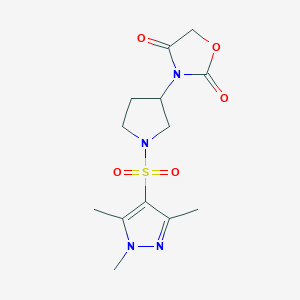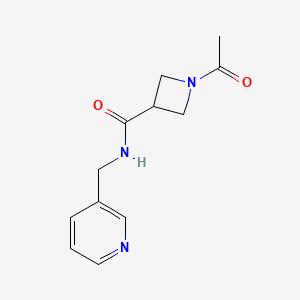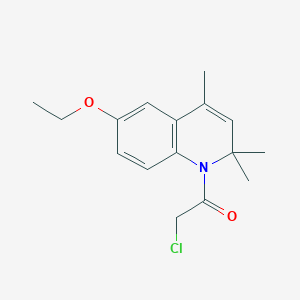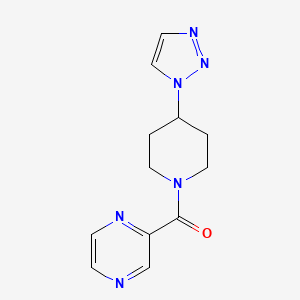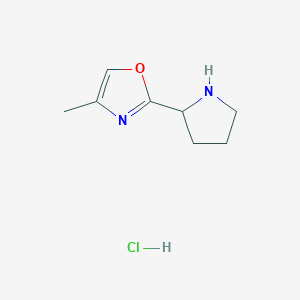
4-Methyl-2-(pyrrolidin-2-yl)-1,3-oxazole hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The closest compounds I found are “4-Methyl-2-(pyrrolidin-2-ylmethyl)pyridine hydrochloride” and "4-Methyl-2-(pyrrolidin-2-yl)pyrimidine hydrochloride" . These compounds are solid in form .
Molecular Structure Analysis
The molecular structure of these similar compounds involves a pyrimidine moiety, which is a ring-like structure that is a fundamental component of several important biomolecules .Physical And Chemical Properties Analysis
The similar compounds “4-Methyl-2-(pyrrolidin-2-ylmethyl)pyridine hydrochloride” and “4-Methyl-2-(pyrrolidin-2-yl)pyrimidine hydrochloride” are solid in form .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity of Heterocyclic Compounds
- Compounds related to 4-Methyl-2-(pyrrolidin-2-yl)-1,3-oxazole hydrochloride have been synthesized and evaluated for biological activities. For instance, pyrido- and pyrrolo[2,3-d]oxazoles, derivatives of oxazole, were synthesized and found to be effective in various biological applications (Morgan, Yazici, Pyne, & Skelton, 2008).
Antifungal and Antimicrobial Agents
- Certain derivatives containing oxazole and pyrrolidine structures have shown promising antifungal and antimicrobial properties. For instance, 1,3-oxazole clubbed pyridyl-pyrazolines exhibited significant anticancer and antimicrobial activities, highlighting their potential in pharmaceutical applications (Katariya, Vennapu, & Shah, 2021).
Organocatalysis and Synthesis of Heterocycles
- Spiro[pyrrolidin-3,3'-oxindoles], which are related to oxazole derivatives, have been synthesized using organocatalytic methods. These compounds show significant biological activities, suggesting their potential in medicinal chemistry (Chen, Wei, Luo, Xiao, & Gong, 2009).
Molecular Docking and Drug Design
- Molecular docking studies have been conducted on compounds related to 4-Methyl-2-(pyrrolidin-2-yl)-1,3-oxazole hydrochloride. These studies provide insights into the potential use of these compounds in designing drugs with specific target interactions (Katariya, Vennapu, & Shah, 2021).
Corrosion Inhibition
- Certain oxazole derivatives have been studied for their corrosion inhibition properties. For instance, triazole derivatives, which share structural similarities with oxazoles, have been used to inhibit corrosion in mild steel, demonstrating the chemical utility of these compounds in industrial applications (Bentiss, Bouanis, Mernari, Traisnel, Vezin, & Lagrenée, 2007).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-methyl-2-pyrrolidin-2-yl-1,3-oxazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O.ClH/c1-6-5-11-8(10-6)7-3-2-4-9-7;/h5,7,9H,2-4H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXNOCQMAGMGKFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC(=N1)C2CCCN2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-(pyrrolidin-2-yl)oxazole hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

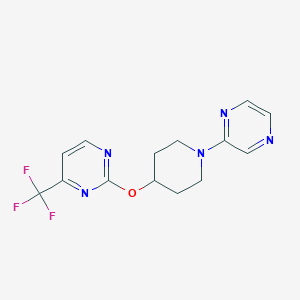
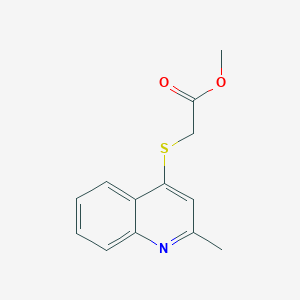
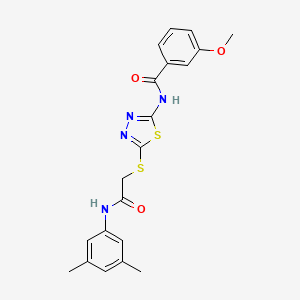
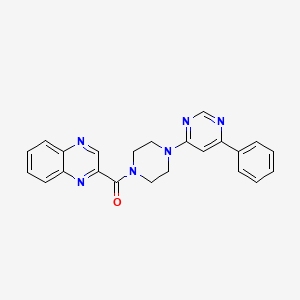
![N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isopentyloxalamide](/img/structure/B2859024.png)
![2-(2-Methoxyphenyl)-1-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]ethanone](/img/structure/B2859030.png)
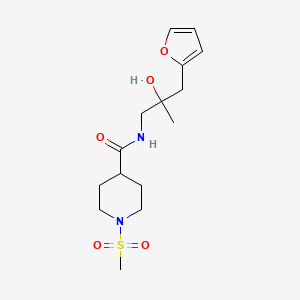
![3,5-dimethyl-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2859032.png)
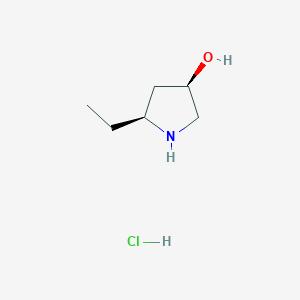
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2859034.png)
